1,1'-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol
Description
CAS No.: 84753-02-6 Molecular Structure: This compound features a central iminobis group flanked by two propane-3,1-diylimino chains, each terminating in a tetradecan-2-ol moiety. The structure combines a nitrogen-rich core with long hydrophobic alkyl chains (C14) and hydroxyl groups, suggesting dual functionality in chelation and solubility modulation.
Key Properties:
- Chelation Potential: The iminobis(propane-3,1-diylimino) backbone provides multiple nitrogen atoms, enabling metal ion coordination, as seen in structurally related compounds used in metal complexes .
- Hydrophobic-Hydrophilic Balance: The tetradecan-2-ol groups enhance lipophilicity, making the compound suitable for surfactant or drug delivery applications .
Properties
CAS No. |
84753-02-6 |
|---|---|
Molecular Formula |
C34H69N3O2 |
Molecular Weight |
551.9 g/mol |
IUPAC Name |
1-[2-[[1-(2-hydroxytetradecyl)azetidin-2-yl]amino]azetidin-1-yl]tetradecan-2-ol |
InChI |
InChI=1S/C34H69N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-31(38)29-36-27-25-33(36)35-34-26-28-37(34)30-32(39)24-22-20-18-16-14-12-10-8-6-4-2/h31-35,38-39H,3-30H2,1-2H3 |
InChI Key |
JLPHBVBOFCAJMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CN1CCC1NC2CCN2CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol typically involves the reaction of tetradecanol with an appropriate diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the iminobis(propane-3,1-diylimino) linkage. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and formulation.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Chelation Capacity: The target compound’s nitrogen-rich core enables moderate chelation, comparable to 4,4'-[iminobis(propane-3,1-diylimino)]bis(2,3-dimercapto-4-oxobutanoic acid) . However, the latter’s thiol and carboxyl groups provide stronger metal-binding affinity.
Surfactant Behavior:
- Unlike the pyrrolidine dione-based surfactant in , which relies on rigid aromatic groups for stability, the target compound’s hydroxyl-terminated alkyl chains offer pH-responsive solubility, making it adaptable in emulsions or drug formulations.
Synthetic Pathways: The compound shares synthetic routes with other iminobis derivatives, such as amine-alkylation reactions (e.g., dipropylene triamine in ). However, its long alkyl chains may reduce reaction yields compared to shorter analogs like 1,1'-[[3-(dimethylamino)propyl]imino]bispropan-2-ol .
Bioactivity:
- Unlike guanidine-functionalized hydantoins (e.g., ), the target compound lacks charged groups, limiting direct antimicrobial activity. Its bioactivity likely stems from physicochemical properties (e.g., membrane penetration).
Regulatory Status:
- Listed in EINECS (307-289-5) , the compound has established safety data, unlike newer analogs such as poly(pyridinium) polyelectrolytes , which require further regulatory evaluation.
Biological Activity
Overview of 1,1'-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol
Chemical Structure and Properties:
this compound is a complex organic compound characterized by its long hydrocarbon chains and imine functional groups. Its molecular formula is , indicating a substantial hydrophobic character due to the tetradecyl groups. This structure suggests potential applications in various fields, including pharmaceuticals and materials science.
The biological activity of compounds similar to this compound can often be attributed to their interactions with biological membranes and proteins. The long hydrocarbon chains may facilitate membrane penetration, while the imine groups can participate in hydrogen bonding and coordination with metal ions.
Antimicrobial Activity
Research on related compounds indicates potential antimicrobial properties. For instance, long-chain amines and their derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves disrupting bacterial cell membranes or interfering with metabolic processes.
Cytotoxicity and Anticancer Potential
Some studies suggest that compounds with similar structural features exhibit cytotoxic effects on cancer cells. The presence of imine groups may enhance reactivity towards cellular nucleophiles, leading to apoptosis in malignant cells.
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | [Research on amines] |
| Cytotoxicity | Induction of apoptosis | [Studies on imines] |
| Anticancer | Interaction with nucleophiles | [Cancer research] |
Case Study 1: Antimicrobial Efficacy
A study examining a series of long-chain amines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that increasing chain length enhances membrane disruption capabilities.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that certain imine derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
